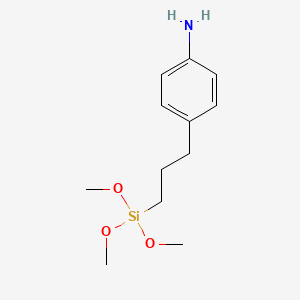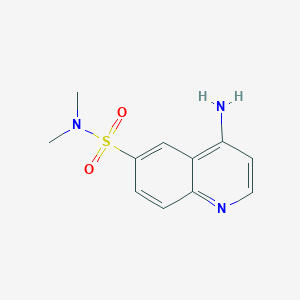
1-(4-Chlorobenzyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where naphthalene reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating advanced techniques for catalyst recovery and recycling to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Products include 4-chlorobenzyl naphthoic acid or 4-chlorobenzyl naphthone.
Reduction: Products include 4-chlorobenzyl naphthalene derivatives with reduced aromatic rings.
Substitution: Products vary depending on the substituent introduced, such as 4-chlorobenzyl nitronaphthalene or 4-chlorobenzyl bromonaphthalene.
Scientific Research Applications
1-(4-Chlorobenzyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Chlorobenzyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the naphthalene ring and the benzyl group. These effects can alter the compound’s behavior in electrophilic and nucleophilic reactions, as well as its interaction with catalysts and other reagents.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzyl)naphthalene: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-Bromobenzyl)naphthalene: Similar structure but with a bromine atom instead of a chlorine atom.
1-(4-Nitrobenzyl)naphthalene: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
1-(4-Chlorobenzyl)naphthalene is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and physical properties. The chlorine atom’s electron-withdrawing nature can affect the compound’s behavior in various chemical reactions, making it distinct from its methyl, bromine, or nitro-substituted counterparts.
Properties
Molecular Formula |
C17H13Cl |
|---|---|
Molecular Weight |
252.7 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]naphthalene |
InChI |
InChI=1S/C17H13Cl/c18-16-10-8-13(9-11-16)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-11H,12H2 |
InChI Key |
LQSUHLTZOMISPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)


![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)
![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)



![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)



![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)
